
N-(1-Acetyl-2-oxo-2,5,6,7-tetrahydro-1H-azepin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Acetyl-2-oxo-2,5,6,7-tetrahydro-1H-azepin-3-yl)acetamide is a synthetic organic compound characterized by its unique azepine ring structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-2-oxo-2,5,6,7-tetrahydro-1H-azepin-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the desired azepine derivative in moderate yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and alternative solvents to enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N-(1-Acetyl-2-oxo-2,5,6,7-tetrahydro-1H-azepin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(1-Acetyl-2-oxo-2,5,6,7-tetrahydro-1H-azepin-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. The azepine ring structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biological pathways. This can lead to effects such as inhibition of cell proliferation or antimicrobial activity .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some biological activities but differ in their specific interactions and effects.
Imidazole Derivatives: These compounds also exhibit a range of biological activities but have different structural features and mechanisms of action.
Uniqueness
N-(1-Acetyl-2-oxo-2,5,6,7-tetrahydro-1H-azepin-3-yl)acetamide is unique due to its specific azepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
90237-95-9 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC名 |
N-(1-acetyl-7-oxo-3,4-dihydro-2H-azepin-6-yl)acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-7(13)11-9-5-3-4-6-12(8(2)14)10(9)15/h5H,3-4,6H2,1-2H3,(H,11,13) |
InChIキー |
XCKPYDOREJZSCC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CCCCN(C1=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


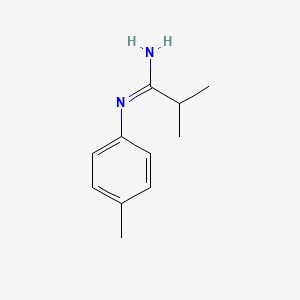
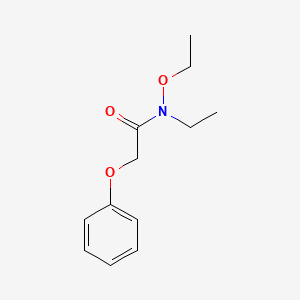
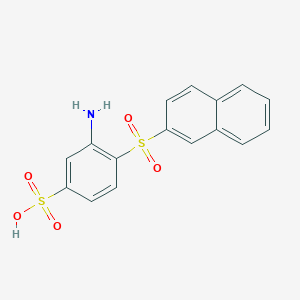
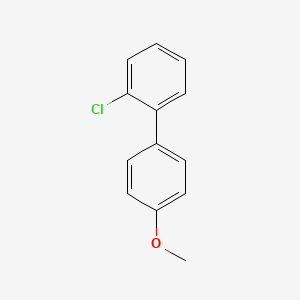


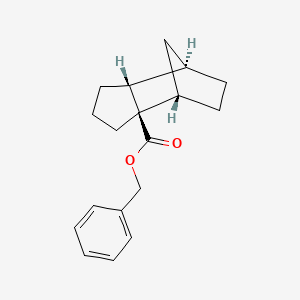

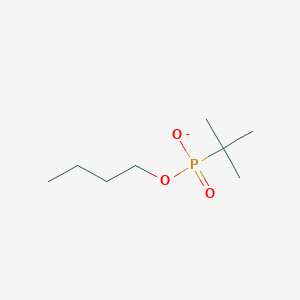
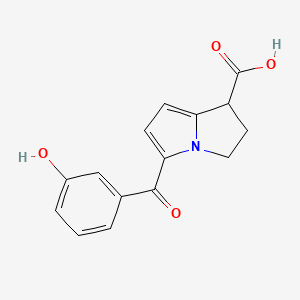
![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)
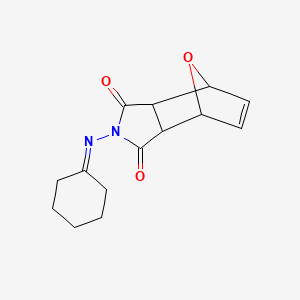
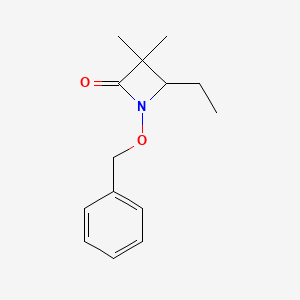
![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
